COC(=O)c1sc2ncnc(Cl)c2c1C
. 1S/C9H7ClN2O2S/c1-4-5-7(10)11-3-12-8(5)15-6(4)9(13)14-2/h3H,1-2H3
. This representation provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model. CUNUJTDTFOTOJA-UHFFFAOYSA-N
.
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound features a thieno ring fused with a pyrimidine structure, which is further substituted at specific positions with a methyl group and a carboxylate moiety. Such structural characteristics contribute to its biological activity and potential applications in medicinal chemistry.
This compound is classified under the category of heterocycles, specifically thienopyrimidines, which are known for their diverse pharmacological properties. The synthesis and study of methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate have been explored in various research articles focusing on its synthesis, biological evaluation, and chemical reactivity .
The synthesis of methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One notable method includes the Suzuki coupling reaction, where ethyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate is reacted with potassium allyltrifluoroborate to yield various substituted derivatives . The process involves:
The molecular structure of methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate can be represented as follows:
The structural data can be confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into the compound's geometry and functional groups present .
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate participates in several chemical reactions due to its reactive chloro group. Key reactions include:
These reactions contribute to the compound's versatility in synthesizing new derivatives for biological evaluation.
The mechanism of action for methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate typically involves interactions with biological targets such as enzymes or receptors. The presence of the thienopyrimidine scaffold allows for potential binding interactions through hydrogen bonding and hydrophobic interactions.
Research indicates that compounds in this class may exhibit anticancer properties by inhibiting specific pathways involved in cell proliferation and survival. The exact molecular interactions often require further investigation through docking studies and biological assays to elucidate their efficacy against targeted cancer cells .
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for understanding the compound's behavior in biological systems and its suitability for pharmaceutical applications.
Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate has several potential applications in scientific research:
The ongoing research into this compound highlights its significance in drug discovery and development within medicinal chemistry .
Thienopyrimidine derivatives represent a structurally distinctive class of heterocyclic compounds that have emerged as privileged scaffolds in kinase inhibitor drug discovery. Within this chemical space, methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (CAS 832113-96-9) occupies a critical position as a versatile synthetic intermediate. Characterized by the molecular formula C₉H₇ClN₂O₂S and a molecular weight of 242.68 g/mol, this crystalline solid (melting point 136-139°C) features a reactive 4-chloro group adjacent to a methyl ester functionality at the 6-position [1] [3]. Its structural architecture enables precise molecular diversification toward biologically active compounds, particularly in the development of phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitors.
Thieno[2,3-d]pyrimidines have garnered significant interest in medicinal chemistry due to their bioisosteric relationship with purine bases, enabling competitive inhibition of ATP-binding pockets in kinases. The structural framework of methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate provides three strategic sites for chemical modification:
This synthetic versatility is evidenced by its adoption as a key building block in pharmaceutical discovery programs targeting oncokinases. The electron-deficient pyrimidine ring enhances binding affinity to kinase catalytic domains, while the thiophene ring contributes to favorable π-stacking interactions and metabolic stability compared to fused phenyl analogues [4]. Quantitative structure-activity relationship (QSAR) studies indicate that substitutions at the 4- and 6-positions significantly modulate kinase selectivity profiles, enabling rational design against PI3Kα, mTOR, and dual PI3K/mTOR targets.
Table 1: Core Modification Sites and Functionalization Strategies for Thieno[2,3-d]pyrimidine Scaffolds
Position | Functional Group | Reaction Chemistry | Biological Impact |
---|---|---|---|
C4 | Chloro | Nucleophilic substitution (amines, alcohols) | Directly influences kinase binding affinity and selectivity |
C6 | Methyl ester | Hydrolysis, amidation, reduction | Modulates solubility and membrane permeability |
C5 | Methyl | Halogenation, C-H activation | Fine-tunes steric and electronic properties |
Thiophene ring | - | Electrophilic aromatic substitution | Alters π-stacking capability |
The development of kinase inhibitors incorporating morpholine pharmacophores traces back to seminal work on the PI3K inhibitor ZSTK474 and the mTOR inhibitor KU-0063794. These early compounds established that morpholine substituents at the C4 position of heterocyclic cores form critical hydrogen-bonding interactions with kinase hinge regions. Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate emerged as a superior precursor to earlier quinazoline and purine scaffolds due to its enhanced synthetic efficiency and metabolic stability [4].
The methyl ester functionality (CO₂CH₃) at the C6 position provides a strategic handle for generating carboxamide bioisosteres that mimic ATP’s ribose moiety. This is exemplified by the evolution of GDC-0980 (apitolisib), where the methyl ester of the thienopyrimidine precursor was hydrolyzed and coupled with 2-hydroxy-2-methylpropylamine to establish crucial H-bond interactions with Val882 in mTOR [3]. Compared to earlier imidazo[1,2-a]pyridine intermediates (abundant in screening libraries but plagued by off-target activity), the thieno[2,3-d]pyrimidine core demonstrates improved kinase selectivity profiles and reduced hERG liability [2].
Table 2: Evolution of Heterocyclic Cores in Kinase Inhibitor Development
Chemical Scaffold | Representative Inhibitor | Limitations | Advancements with Thienopyrimidines |
---|---|---|---|
Quinazoline | Gefitinib | EGFR-specific resistance mutations | Broader kinase polypharmacology |
Imidazo[1,2-a]pyridine | Alpelisib | Metabolic instability | Enhanced microsomal stability |
Purine | Ibrutinib | Off-target kinase activity | Improved selectivity profiles |
Thieno[2,3-d]pyrimidine | GDC-0980 | Synthetic complexity | Streamlined derivatization routes |
Despite promising preclinical results with thienopyrimidine-based kinase inhibitors, significant challenges persist in PI3K-targeted therapeutics. The structural flexibility of methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate has yet to fully address the isoform selectivity dilemma – particularly in distinguishing between PI3Kα and PI3Kβ isoforms, which share 64% sequence identity in their ATP-binding pockets. Current derivatives generated from this scaffold frequently exhibit <10-fold selectivity between isoforms, contributing to dose-limiting toxicities in clinical trials [3].
Additional gaps include:
The reactivity pattern of this scaffold presents synthetic challenges in achieving selective mono-substitution at C4 without competing reactions at the electron-deficient C2 position. Furthermore, the impact of C5 methyl group stereoelectronics on kinase binding remains underexplored, representing a significant opportunity for structure-guided design [3].
Table 3: Critical Knowledge Gaps in Thienopyrimidine-Based PI3K Inhibitor Development
Challenge Category | Specific Limitations | Potential Solutions |
---|---|---|
Isoform Selectivity | Insufficient α/β isoform discrimination | Structure-based design exploiting non-conserved residues |
Metabolic Stability | Ester hydrolysis susceptibility | Prodrug approaches or heterocyclic ester bioisosteres |
Resistance Mechanisms | Compensatory AKT/mTOR upregulation | Rational polypharmacology or vertical pathway inhibition |
CNS Delivery | High polar surface area (>75 Ų) | Strategic fluorination to enhance permeability |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1